Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)7-5-6-3-4-8(12)11-9(6)15-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
UMIGJKFVTOZTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloronicotinate with thioglycolic acid under basic conditions to form the thieno[2,3-b]pyridine ring system. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate, and the mixture is heated to around 100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thieno[2,3-b]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can yield alcohols.
- Substitution can yield a variety of functionalized thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, specifically as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Scientific Applications
Anti-inflammatory Properties:
- 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds inhibit IκB kinase (IKK), useful for treating IKK-mediated diseases including inflammatory diseases . These compounds effectively block the transcription of genes encoding inflammatory cytokines and other pro-inflammatory molecules .
- Inflammatory conditions that may be treated with these compounds include osteoarthritis, asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, Crohn's disease, ulcerative colitis, psoriasis, and rheumatoid arthritis .
Anti-cancer Activity:
- 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds are useful in treating cancers including lymphoid-, myeloid-, and epithelial-derived malignancies including leukemia, lymphomas and breast, gastric, colorectal, lung and pancreatic cancers .
- Thieno[2,3-b]pyrimidines and thienopyridine compounds have been identified as potent antiproliferative agents .
Anti-microbial Activity:
- While the search results confirm the anti-microbial activity of this compound, no specific case studies or comprehensive data tables were found in the provided search results.
Other Applications:
- Inhibitors of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) have been identified through hinge binder scaffold hopping . A series of potent CAMKK2 inhibitors were disclosed by GlaxoSmithKline (GSK), with GSK650394 (a pyrrolopyridine) showing potent CAMKK2 inhibition . These inhibitors can serve as high-quality probes .
- 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds can also treat disorders associated with IKK activation of NF-κB . Cardiovascular disorders that may be treated with these compounds include atherosclerosis, myocardial infarction, and stroke .
Mechanism of Action
The mechanism of action of ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of key signaling molecules in the cell .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Reactivity : Hydroxyl substituents enhance nucleophilicity at position 6, making the target compound more reactive toward electrophiles compared to methyl or ethoxy analogs .
- Biological Interactions : The hydroxyl group’s hydrogen-bonding capability may improve binding affinity to enzymes or receptors, as seen in structurally related kinase inhibitors .
- Synthetic Challenges: Introducing hydroxyl groups requires careful protection-deprotection strategies to avoid side reactions, unlike methyl or amino derivatives .
Biological Activity
Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thienopyridine family, characterized by a fused thieno and pyridine ring structure. The presence of a hydroxyl group at position 6 and an ethyl ester at the carboxylic acid position contributes to its biological activity.
1. Anticancer Activity
Research indicates that thienopyridine derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit the IκB kinase (IKK) complex, which plays a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, these compounds can induce apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have shown that derivatives of thienopyridine can effectively reduce viability in various cancer cell lines, including leukemia and colon cancer cells .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by modulating pathways associated with pro-inflammatory cytokines:
- Cytokine Regulation : Studies suggest that thienopyridine derivatives can down-regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines .
- Mechanistic Insights : The mechanism involves interference with NF-κB signaling pathways, which are critical in inflammatory responses .
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antiparasitic Effects : Some derivatives have shown efficacy against Giardia lamblia, indicating potential use in treating parasitic infections .
- Broad-Spectrum Antimicrobial Activity : Other studies have highlighted the compound's effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Hydroxyl group (OH) | Enhances anti-inflammatory activity | Critical for interaction with target proteins |
| Ethyl ester group | Improves solubility and bioavailability | Essential for pharmacokinetics |
| Variations in ring substituents | Alters potency against specific targets | Tailoring substituents can optimize efficacy |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thienopyridine derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The most potent derivatives were found to induce apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In a model of rheumatoid arthritis, a derivative of thienopyridine demonstrated significant reductions in joint inflammation and swelling. This was attributed to decreased levels of pro-inflammatory cytokines and modulation of NF-κB signaling pathways .
Q & A
Q. What are the common synthetic strategies for Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate, and how do reaction parameters affect yield and purity?
Methodological Answer: Synthesis typically involves cyclization of precursor thiophene or pyridine derivatives. For example, analogous compounds like ethyl thieno[2,3-b]pyridine carboxylates are synthesized via:
- Cyclization of thiophene-carboxamide intermediates using reagents like POCl₃ or polyphosphoric acid .
- Esterification of carboxylic acid precursors with ethanol under acidic catalysis .
- Substituent introduction via nucleophilic substitution (e.g., hydroxylation at position 6 using oxidizing agents).
Critical Parameters:
- Temperature : Higher temperatures (>100°C) improve cyclization efficiency but may degrade sensitive functional groups.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Q. Table 1: Synthetic Routes for Analogous Compounds
| Derivative | Key Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate | Chlorosulfonation at position 3 | 65–78 | >95% | |
| Ethyl 5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylate | Bromination of pyrrole ring | 52 | 90% |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ester group integrity. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and quartet at ~4.3 ppm (CH₂) in ¹H NMR .
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles and hydrogen-bonding networks . ORTEP-3 generates 3D visualizations of molecular packing .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₉NO₃S for the target compound) with <5 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for enzyme inhibition?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 to enhance electrophilicity and binding affinity. For example, trifluoromethyl derivatives show 10-fold higher CDK inhibition (IC₅₀ = 0.36 µM) .
- Biological Assays : Use dose-response curves (IC₅₀) in kinase inhibition assays. Compare activities against isoforms (e.g., CDK2 vs. CDK4) to assess selectivity .
- Computational Docking : AutoDock Vina predicts binding poses with ATP-binding pockets; correlate docking scores with experimental IC₅₀ values .
Q. Table 2: SAR of Thieno[2,3-b]pyridine Derivatives
| Substituent (Position) | Biological Activity | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| -OH (6) | Antioxidant | 12.5 | ROS scavenging | |
| -CF₃ (4) | CDK Inhibition | 0.36 | Competitive ATP binding |
Q. How should researchers address contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell lines (e.g., HepG2 vs. MCF-7 variability) .
- Purity Verification : Confirm compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies and identify outliers .
Example Case : A study reports IC₅₀ = 3.12 µg/mL for antibacterial activity, while another finds no activity. Potential resolution:
- Check solvent used (DMSO vs. saline affects solubility).
- Verify bacterial strain (Gram-positive vs. Gram-negative differences) .
Q. What computational approaches synergize with experimental data to predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Use Chematica to decompose the target compound into feasible precursors (e.g., ethyl 2-aminothiophene-3-carboxylate) .
- DFT Calculations : Gaussian09 optimizes transition states to predict regioselectivity in cyclization reactions .
- Reaction Yield Prediction : Machine learning models (e.g., RDKit) trained on reaction databases estimate yields under varying conditions .
Q. How can crystallographic data resolve ambiguities in molecular conformation during synthesis?
Methodological Answer:
- Twinned Data Refinement : SHELXL handles twinned crystals by applying HKLF5 format to partition overlapping reflections .
- Hydrogen Bond Analysis : Mercury software maps interactions (e.g., O-H···N) to confirm tautomeric forms of the hydroxyl group .
- Validation Tools : checkCIF (IUCr) flags steric clashes or unrealistic bond lengths in published structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
